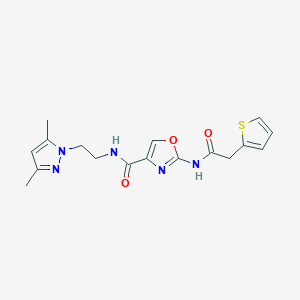

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-11-8-12(2)22(21-11)6-5-18-16(24)14-10-25-17(19-14)20-15(23)9-13-4-3-7-26-13/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,24)(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXSXEIHRMWIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its antiviral and anticancer properties.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a pyrazole ring, an oxazole moiety, and a thiophene group. The presence of these heterocycles suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the pyrazole ring via condensation reactions.

- Coupling of the pyrazole derivative with the oxazole and thiophene components.

- Final modifications to introduce the carboxamide functionality.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with pyrazole structures exhibit activity against various viruses, including:

- HIV : Certain derivatives have shown effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), maintaining efficacy against resistant strains .

- Herpes Simplex Virus (HSV) : Pyrazole derivatives have been reported to reduce plaque formation significantly in HSV-infected cells .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Pyrazole-containing compounds are known for their ability to inhibit specific cancer cell lines through various mechanisms:

- Mechanism of Action : It is suggested that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.

- Oxazole and Thiophene Contributions : These groups may play critical roles in binding interactions with biological macromolecules.

Research Findings

A summary of key findings from recent studies is presented in the following table:

Case Studies

- Antiviral Efficacy : A study demonstrated that a derivative of the compound significantly inhibited viral replication in vitro, showcasing an EC50 value lower than 10 µM against HIV .

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines indicated a reduction in viability by over 70% at concentrations of 5 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes and purification methods for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions under reflux conditions (e.g., ethanol or methanol at 70–80°C for 6–12 hours) to facilitate condensation of the pyrazole, oxazole, and thiophene-acetamide moieties . Key intermediates include 3,5-dimethylpyrazole and 2-(thiophen-2-yl)acetic acid derivatives. Purification employs recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Post-synthesis validation via TLC (Rf ~0.3–0.5 in 9:1 DCM:MeOH) and spectroscopic confirmation (¹H/¹³C NMR, IR for amide C=O stretches at ~1650–1700 cm⁻¹) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign proton environments (e.g., pyrazole N–CH₂– ethyl group at δ 3.8–4.2 ppm; thiophene protons at δ 6.8–7.2 ppm) and carbon signals (amide carbonyl at δ ~170 ppm) .

- X-ray crystallography : Resolves torsional angles between pyrazole and oxazole rings (dihedral angles ~38–58°) and hydrogen-bonding networks (N–H···O interactions with R²²(10) motifs) .

- LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~460–470) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to analyze interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) by immobilizing target proteins (e.g., kinases) on sensor chips and measuring real-time compound binding .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, focusing on key residues (e.g., hydrogen bonds with pyrazole N atoms or oxazole carbonyl groups) .

- Enzyme Inhibition Assays : Test IC₅₀ values via fluorometric or colorimetric readouts (e.g., ATPase activity assays for kinase targets) .

Q. What computational strategies are employed to predict reactivity and pharmacokinetic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites (e.g., oxazole C4-carboxamide as a reactive center) .

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5–3.5), aqueous solubility (LogS ~-4.5), and cytochrome P450 interactions (e.g., CYP3A4 substrate likelihood) .

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess passive diffusion rates .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like buffer pH (7.4 vs. 6.5), ATP concentration (1 mM vs. 10 µM), and cell line selection (e.g., HEK293 vs. HeLa) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ ranges of 0.5–10 µM) and apply statistical tools (ANOVA or Tukey’s HSD test) to identify outliers .

- Structural Analog Comparison : Cross-reference activity trends with analogs (e.g., thiophene vs. phenyl substitutions altering steric bulk and binding affinity) .

Q. What strategies optimize reaction yields for synthesizing structurally analogous compounds?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide couplings (yield improvement from 40% to 75%) .

- Catalyst Selection : Use HATU/DIPEA for carboxamide bond formation (vs. EDC/HOBt) to reduce racemization .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (e.g., 100°C, 300 W) for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.